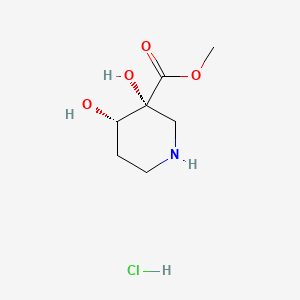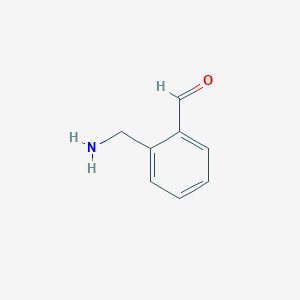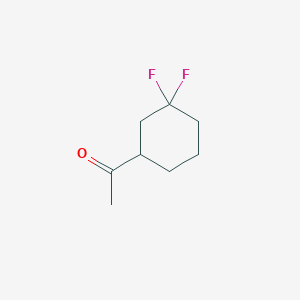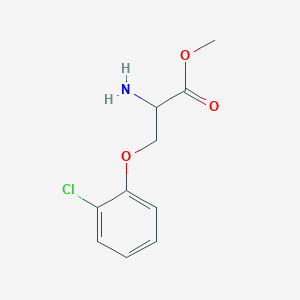
2-(5-Methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a methanesulfonyl group and an ethanamine side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 5-methanesulfonylpyrimidine with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions
2-(5-Methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to the formation of various substituted ethanamine derivatives.
科学研究应用
2-(5-Methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-(5-Methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
2-(5-Methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
2-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride: This compound has a similar structure but with a phenyl ring instead of a pyrimidine ring.
2-(5-Trifluoromethylthiophen-2-yl)ethan-1-amine hydrochloride: This compound features a thiophene ring with a trifluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrimidine ring, which can confer distinct chemical and biological properties.
属性
分子式 |
C7H12ClN3O2S |
|---|---|
分子量 |
237.71 g/mol |
IUPAC 名称 |
2-(5-methylsulfonylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H11N3O2S.ClH/c1-13(11,12)6-4-9-7(2-3-8)10-5-6;/h4-5H,2-3,8H2,1H3;1H |
InChI 键 |
GXAZVRSSWOAJNE-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CN=C(N=C1)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-2,5-dimethyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole](/img/structure/B13472320.png)
![Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13472323.png)
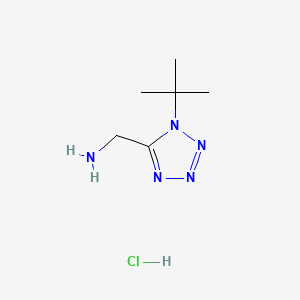
![6-Bromo-7-methoxythieno[3,2-b]pyridine](/img/structure/B13472345.png)

![tert-butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13472354.png)
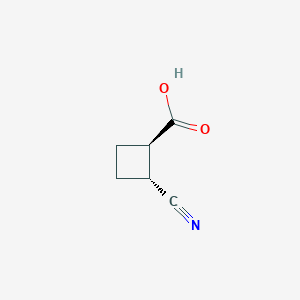
![3-[6-(Dimethylamino)pyridin-3-yl]prop-2-enal](/img/structure/B13472360.png)
![1-[(tert-butoxy)carbonyl]-7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13472366.png)

